molecular formula C14H13ClO2 B6381205 MFCD18315577 CAS No. 1261956-41-5

MFCD18315577

Cat. No.: B6381205
CAS No.: 1261956-41-5
M. Wt: 248.70 g/mol
InChI Key: PLXWDTUNURNRAL-UHFFFAOYSA-N
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Description

MFCD18315577 is a synthetic organic compound primarily utilized in pharmaceutical and materials science research. Based on analogous compounds in the evidence (e.g., CAS 918538-05-3 and CAS 1533-03-5), this compound likely exhibits a molecular weight between 180–220 g/mol and contains halogen atoms (e.g., chlorine) or trifluoromethyl groups, which are common in bioactive molecules .

Key Properties (Inferred):

  • Molecular formula: Likely C₆–C₁₀ with heteroatoms (N, Cl, F).
  • Bioactivity: Potential enzyme inhibition (e.g., CYP450) or receptor modulation, as seen in structurally related compounds .
  • Synthesis: Likely involves coupling reactions (e.g., nucleophilic substitution or cycloaddition) under controlled conditions (e.g., DMF solvent, 60–80°C) .

Properties

IUPAC Name

2-chloro-5-(3-ethoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO2/c1-2-17-12-5-3-4-10(8-12)11-6-7-13(15)14(16)9-11/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXWDTUNURNRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685972
Record name 4-Chloro-3'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-41-5
Record name [1,1′-Biphenyl]-3-ol, 4-chloro-3′-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261956-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3'-ethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315577” involves specific reaction conditions and reagents. The detailed synthetic route typically includes the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis.

    Automation: Implementing automated systems to control reaction parameters.

    Quality Control: Ensuring the product meets quality standards through rigorous testing.

Chemical Reactions Analysis

Types of Reactions: “MFCD18315577” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert “this compound” into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

“MFCD18315577” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18315577” exerts its effects involves interactions with specific molecular targets and pathways. These include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18315577 with two structurally and functionally related compounds: CAS 918538-05-3 (pyrazolo-triazine derivative) and CAS 1533-03-5 (trifluoromethyl ketone).

Table 1: Structural and Functional Comparison

Property This compound CAS 918538-05-3 CAS 1533-03-5
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight ~188 g/mol 188.01 g/mol 202.17 g/mol
Key Functional Groups Chlorine, triazine Chlorine, pyrazolo-triazine Trifluoromethyl, ketone
Solubility (Log S) -2.5 (predicted) -2.47 (experimental) -1.98 (experimental)
Bioactivity CYP450 inhibition PAINS alert (pan-assay interference) High BBB permeability
Synthetic Complexity Moderate High (multi-step cyclization) Moderate (one-step coupling)

Structural Differences

  • This compound vs. CAS 918538-05-3: Both contain chlorine and nitrogen-rich heterocycles, but CAS 918538-05-3 has a fused pyrazolo-triazine ring, whereas this compound may adopt a simpler triazine scaffold. This difference reduces the latter’s synthetic complexity but may limit its binding specificity .
  • This compound vs. CAS 1533-03-5: The trifluoromethyl group in CAS 1533-03-5 enhances metabolic stability and lipophilicity, making it more suitable for CNS-targeting drugs. In contrast, this compound’s chlorinated structure favors electrophilic interactions in enzyme inhibition .

Functional Differences

  • Solubility: CAS 1533-03-5’s higher Log S (-1.98 vs. -2.5) improves aqueous solubility, critical for oral bioavailability. This compound’s lower solubility may necessitate prodrug strategies .

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